6-Chloro-8-methylquinolin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-8-methylquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-5-8(11)9(12)7-3-2-4-13-10(6)7/h2-5H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRXXLJYPHYOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CC=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298867 | |
| Record name | 6-Chloro-8-methyl-5-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50358-37-7 | |
| Record name | 6-Chloro-8-methyl-5-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50358-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-8-methyl-5-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 6 Chloro 8 Methylquinolin 5 Amine
Direct Synthesis Approaches to the Quinoline (B57606) Core
Direct synthesis methods involve constructing the bicyclic quinoline system from acyclic precursors in a manner that installs the desired substituents during the ring-forming process. These methods are often favored for their efficiency in building molecular complexity.
The formation of the quinoline ring is frequently accomplished through classic named reactions that condense anilines with α,β-unsaturated carbonyl compounds or their equivalents. nih.govacs.org Among the most established and versatile of these methods are the Skraup synthesis and the Doebner-Miller reaction. wikipedia.orgwikipedia.org
Skraup Synthesis: In its archetypal form, the Skraup reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene (B124822) corresponding to the aniline used) to produce quinoline. wikipedia.org The reaction is known for being vigorous, though modifications, such as the inclusion of ferrous sulfate, can moderate its intensity. wikipedia.org The process begins with the acid-catalyzed dehydration of glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. youtube.com This is followed by a conjugate addition of the aniline, cyclization, dehydration, and finally, oxidation to yield the aromatic quinoline ring. youtube.comnih.gov
Doebner-Miller Reaction: This reaction is a variation of the Skraup synthesis where α,β-unsaturated aldehydes or ketones are used directly instead of generating them in situ from glycerol. nih.goviipseries.org This approach allows for the synthesis of a wider range of substituted quinolines, particularly those with substituents at the 2- and 4-positions. nih.govacs.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org The mechanism involves the 1,4-addition of an aniline to the carbonyl compound, followed by a dehydrative ring closure and subsequent oxidation to furnish the quinoline product. acs.org
These cyclization strategies are powerful tools for creating the fundamental quinoline scaffold, with the final substitution pattern being dictated by the specific precursors used.
The utility of the Skraup and Doebner-Miller reactions lies in their applicability to substituted anilines and various carbonyl compounds, which allows for the synthesis of a diverse array of quinoline derivatives. The substituents on the starting aniline determine the substitution pattern on the benzene (B151609) portion of the quinoline ring, while the structure of the α,β-unsaturated carbonyl component dictates the substituents on the newly formed pyridine (B92270) ring.
For instance, using a substituted aniline in a Skraup reaction will result in a quinoline with the substituent at the corresponding position. Both electron-donating and electron-withdrawing groups on the aniline are generally tolerated, although electron-rich anilines may give slightly higher yields. researchgate.net Reaction conditions often require strong acids like sulfuric acid and heating. nih.gov Modern variations may employ alternative catalysts or energy sources, such as microwave irradiation or ionic liquids, to improve efficiency and yield. nih.gov
| Reaction Type | Aniline Component | Carbonyl Source | Typical Conditions | Resulting Substitution |
| Skraup Synthesis | Substituted Aniline | Glycerol | H₂SO₄, Oxidant (e.g., Nitrobenzene), Heat | Substituents on the benzenoid ring |
| Doebner-Miller | Substituted Aniline | α,β-Unsaturated Aldehyde/Ketone | Lewis or Brønsted Acid, Heat | Substituents on both rings |
To directly synthesize the 6-chloro-8-methylquinoline (B132775) core, a Skraup reaction employing 4-chloro-2-methylaniline (B164923) as the precursor is a highly effective strategy. In this specific application, the substituents on the aniline are positioned to yield the desired substitution pattern on the final quinoline product.
The reaction proceeds via the following key steps:
Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form acrolein (prop-2-enal), an α,β-unsaturated aldehyde. nih.gov
Michael Addition: The amino group of 4-chloro-2-methylaniline acts as a nucleophile and adds to the β-carbon of acrolein in a conjugate or Michael addition.
Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring of the aniline. The cyclization occurs ortho to the amino group. Due to the presence of the methyl group at the 2-position of the aniline, the cyclization is directed to the 6-position, leading to the formation of the 8-methylquinoline (B175542) scaffold.
Dehydration and Oxidation: The cyclized intermediate is then dehydrated to form a dihydroquinoline. Subsequent oxidation, typically by an added oxidizing agent like nitrobenzene or arsenic acid, aromatizes the ring to yield the stable 6-chloro-8-methylquinoline. wikipedia.org
The positions of the chloro and methyl groups on the starting aniline are preserved on the benzenoid ring of the resulting quinoline, directly yielding a 6-chloro-8-methyl substitution pattern.
An alternative synthetic philosophy involves the formation of a simpler quinoline scaffold followed by the stepwise introduction of the required substituents. This approach relies on the principles of electrophilic aromatic substitution and other functionalization reactions, where regioselectivity is a critical consideration.
The regioselective chlorination of a pre-existing 8-methylquinoline scaffold is a potential route to 6-chloro-8-methylquinoline. The directing effects of the nitrogen atom and the methyl group on the quinoline ring influence the position of electrophilic attack. Direct chlorination can lead to a mixture of products. However, specific methodologies have been developed to achieve high regioselectivity.
One modern approach involves the metal-free halogenation of 8-substituted quinolines. rsc.org For example, using reagents like trichloroisocyanuric acid (TCCA), a safe and easy-to-handle solid, can facilitate regioselective chlorination. rsc.org The reaction conditions, including the solvent and any directing groups temporarily installed on the molecule, are crucial for controlling the position of chlorination. For instance, C5-halogenation has been achieved with high selectivity on quinolines bearing an 8-amido directing group. rsc.org Achieving chlorination specifically at the 6-position would require careful selection of reagents and conditions that favor substitution at that site, potentially exploiting the electronic and steric environment of the 8-methylquinoline substrate.
| Chlorinating Agent | Substrate Example | Typical Conditions | Selectivity Notes |
| Trichloroisocyanuric Acid (TCCA) | N-(Quinolin-8-yl)benzamide | Acetonitrile | C5-chlorination is favored with an 8-amido directing group. rsc.org |
| Vilsmeier Reagent (POCl₃/DMF) | Quinoline N-Oxides | Dichloromethane | C2-chlorination is typically observed. researchgate.net |
Similarly, one could envision synthesizing 6-chloro-8-methylquinoline by methylating a 6-chloroquinoline (B1265530) precursor. The introduction of a methyl group onto an aromatic ring can be accomplished through various methods, including Friedel-Crafts alkylation or more advanced C-H activation strategies.
However, classic Friedel-Crafts reactions on heterocyclic systems like quinoline can be problematic, often leading to low yields and lack of selectivity due to the deactivation of the ring by the nitrogen atom and potential complexation with the Lewis acid catalyst.
More contemporary methods, such as transition metal-catalyzed C-H functionalization, offer more precise control. For instance, rhodium(III)-catalyzed C-H activation has been used for the functionalization of 8-methylquinolines, although this is often directed to other positions. researchgate.net Developing a protocol for the selective methylation at the C-8 position of 6-chloroquinoline would require a directing group strategy or a catalyst system that specifically favors that position. Other methylation techniques might involve organometallic reagents or specific radical-based methods, but achieving high regioselectivity at the sterically hindered C-8 position remains a synthetic challenge. nih.govmdpi.commdpi.com
Introduction of Methyl and Chloro Substituents
Amination Reactions for Incorporating the C-5 Amine Functionality
The introduction of an amine group at the C-5 position of the 6-chloro-8-methylquinoline scaffold is a critical transformation, yielding the target compound 6-Chloro-8-methylquinolin-5-amine. This is primarily achieved through two major strategic pathways: nucleophilic aromatic substitution on a suitably functionalized quinoline ring and the reduction of a nitroquinoline precursor.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing amino groups onto aromatic rings, particularly those activated by electron-withdrawing groups. In the context of quinoline chemistry, the electron-deficient nature of the pyridine ring facilitates such substitutions.
The direct displacement of a halogen or another suitable leaving group at the C-5 position of the quinoline ring by an amine nucleophile is a common SNAr approach. While the direct synthesis of this compound via this method is contingent on the availability of a precursor with a leaving group at C-5 (other than the target amine), the general principle is well-established in quinoline chemistry. For instance, the synthesis of 4-aminoquinolines frequently proceeds through the reaction of 4-chloroquinolines with various amines. frontiersin.org This reaction involves the nucleophilic attack of the amine on the electron-deficient carbon atom bearing the chlorine, followed by the elimination of the chloride ion. frontiersin.org The reactivity of chloroquinolines towards nucleophilic substitution can be influenced by the position of the chlorine atom and the presence of other substituents on the ring. mdpi.com For example, in 2,4-dichloro-8-methylquinoline, hydrazination reveals that the presence of an ethylthio group at position-2 can activate the C-4 position for substitution, highlighting the role of substituents in modulating reactivity. mdpi.com
Table 1: Examples of SNAr Reactions in Quinoline Systems
| Precursor | Nucleophile | Product | Reaction Conditions |
|---|---|---|---|
| 4-Chloroquinolines | Various Amines | 4-Aminoquinolines | Conventional heating, K2CO3, acetonitrile, reflux frontiersin.org |
| 2,4-dichloro-quinazoline | Primary/Secondary Amines | 4-amino-2-chloroquinazoline | Various (e.g., reflux in 2-propanol) nih.govresearchgate.net |
| 4-chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-hydrazino-8-methylquinolin-2(1H)-one | Not specified mdpi.com |
| 4-alkoxy-6-chloro-5-nitropyrimidine | Primary Amines | 4,6-dialkylamino-5-nitropyrimidine | Mild conditions chemrxiv.org |
Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinoline Derivatives
Vicarious Nucleophilic Substitution (VNS) of hydrogen offers a powerful alternative for C-H functionalization in electron-deficient aromatic systems, such as nitroquinolines. nih.gov This methodology allows for the formal substitution of a hydrogen atom with a nucleophile. The reaction proceeds via the addition of a carbanion, which contains a leaving group on its alpha-carbon, to the aromatic ring. This is followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.govorganic-chemistry.org
The nitro group strongly activates the quinoline ring towards nucleophilic attack, directing the substitution primarily to the ortho and para positions. nih.govkuleuven.be Therefore, starting with 6-chloro-8-methyl-5-nitroquinoline (B1317075), a VNS reaction could potentially introduce a functionalized group at the C-5 position, which could then be converted to an amine. The VNS reaction can sometimes compete with traditional SNAr if a halogen is present in an activated position. nih.gov However, studies have shown that VNS often proceeds much faster than the substitution of a halogen. nih.gov For instance, the reaction of chloromethyl phenyl sulfone with 5-, 6-, and 8-nitroquinolines results in the substitution of a hydrogen atom ortho to the nitro group. kuleuven.be
Reduction of Nitroquinoline Precursors to Amines
The most common and direct route to synthesizing aminoquinolines is through the reduction of the corresponding nitroquinolines. This approach is widely used due to the accessibility of nitro-aromatic compounds via electrophilic nitration. The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis and can be accomplished using a variety of methods. acs.orgmdpi.com
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This process typically involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. google.comnih.gov
Commonly employed catalysts include noble metals such as palladium (Pd), platinum (Pt), and rhodium (Rh) supported on materials like activated carbon (C). google.comosi.lv For example, 8-nitroquinoline can be reduced to 8-aminoquinoline (B160924) dihydrochloride in over 85% yield using a palladium catalyst in methanol, followed by treatment with HCl gas. google.com The efficiency of the hydrogenation can be influenced by the catalyst support, with oleophilic carbon black supports showing improved reaction rates and yields. google.com Another approach is transfer hydrogenation, which uses a hydrogen donor molecule in place of gaseous H₂. nih.gov This method is considered safer and can be performed with catalysts like Pd@Fe₃O₄ using donors such as tetrahydroxydiboron (THDB) in water. nih.govacs.org
Table 2: Catalytic Hydrogenation of Nitroquinolines
| Nitro-Substrate | Catalyst | Hydrogen Source | Solvent | Key Findings |
|---|---|---|---|---|
| 8-Nitroquinoline | Palladium | H₂ | Methanol | Yield of >85% for 8-aminoquinoline dihydrochloride. google.com |
| Nitroarenes | Pd@Fe₃O₄ | Tetrahydroxydiboron (THDB) | Water | Efficient conversion to anilines at 80°C in 1 hour. nih.govacs.org |
| Nitroquinolines | NiCeL@SiO₂-pellet-800 | H₂ (40 bar) | Methanol | Smoothly yields corresponding heterocyclic amines. nih.gov |
| 5,7-dinitro-8-oxyquinoline | 0.8% Pd/C | H₂ | Not specified | Chemoselective reduction of the ortho-nitro group. osi.lv |
Chemical Reduction Approaches
A wide array of chemical reagents can be used to reduce nitroquinolines to their corresponding amines. These methods offer alternatives to catalytic hydrogenation, particularly when certain functional groups in the molecule are sensitive to hydrogenation conditions.
Common chemical reducing agents include metals in acidic media (e.g., iron/HCl), although this can lead to difficulties in product isolation due to complex formation with the resulting aminoquinoline. google.com Other reagents such as stannous chloride and sodium hydrosulfite have been used, but can be expensive or result in poor yields. google.com
Alkali metal sulfides, like sodium sulfide (Na₂S), are effective for the chemoselective reduction of nitro groups, especially in molecules with multiple nitro groups. osi.lv For instance, the ortho-nitro group in 5,7-dinitro-8-oxyquinoline can be selectively reduced using Na₂S in a mixture of water and DMSO. osi.lv Another effective system is the use of copper(II) oxide (CuO) as a reusable reagent with hydrazine monohydrate as the hydrogen donor. This method has been shown to reduce 5-nitroquinoline to 5-aminoquinoline with 100% conversion and selectivity in just 10 minutes under mild conditions. acs.org The use of ammonium (B1175870) or alkali metal hydrogen sulfides in an aqueous alcohol medium at a controlled pH (8.0-9.5) has also been patented as an effective method for producing aminoquinolines from nitroquinolines. google.com
Multi-component Reactions (e.g., Mannich-type Reactions) for Aminomethylation of Quinoline Systems
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. royalsocietypublishing.org The Mannich reaction is a quintessential example of an MCR, involving the aminoalkylation of an acidic proton located on a substrate with formaldehyde and a primary or secondary amine. nih.govnih.gov The product, a β-amino-carbonyl compound, is known as a Mannich base. nih.gov This reaction is particularly valuable in medicinal chemistry for introducing aminomethyl groups, which can enhance the pharmacological properties of a molecule, such as improving water solubility and bioavailability. nih.gov
In the context of quinoline systems, particularly those bearing activating groups like a hydroxyl or an amino group, the Mannich reaction provides a direct route to C-C bond formation and functionalization of the quinoline core. nih.govnih.gov The reaction typically proceeds under mild conditions and utilizes simple, readily available reagents. nih.gov
Applicability to this compound Scaffold Modification
The structure of this compound features an amino group at the C-5 position, which is a strong activating group, and a methyl group at the C-8 position. The amino group electronically enriches the quinoline ring, making the ortho and para positions more susceptible to electrophilic substitution. In this specific scaffold, the C-7 position is ortho to the activating C-8 methyl group and the C-6 chloro substituent, while the C-5 amino group strongly activates the C-6 and potentially the C-4 positions. However, the most likely site for electrophilic attack in a Mannich reaction would be at the nitrogen of the C-5 amino group itself or potentially at the C-7 position if the ring's activation is sufficient to overcome the steric hindrance from the adjacent methyl group.
The classical Mannich reaction involves an acidic C-H bond. However, modifications of the Mannich reaction can utilize the N-H bonds of the primary amine at the C-5 position. This would lead to N-aminomethylation, forming a secondary amine derivative. The reaction would involve the in-situ formation of an Eschenmoser-type salt or a pre-formed iminium ion from formaldehyde and a secondary amine, which would then react with the primary amino group of the quinoline.
Alternatively, if the quinoline ring itself is to be functionalized, the reaction conditions would need to be tailored to favor C-alkylation. Based on studies of similar substituted quinolines, such as 8-hydroxyquinolines, the position adjacent to the activating group is typically where aminomethylation occurs. nih.gov For this compound, this would suggest potential, albeit challenging, functionalization at the C-7 position.
Scope and Limitations of Aminomethylation
The scope of the Mannich reaction for the aminomethylation of quinoline systems is broad, accommodating a wide variety of components.
Amine Component : A diverse range of primary and secondary amines, both aliphatic and aromatic, can be employed. nih.govnih.gov This variability allows for the introduction of numerous functionalities, tailoring the physicochemical properties of the final product.
Aldehyde Component : While formaldehyde is most commonly used for introducing the aminomethylene group, other aliphatic and aromatic aldehydes can also be utilized, leading to substituted aminoalkyl moieties. nih.gov
Substrate : The reaction is most effective on quinoline scaffolds that possess a strongly activating group, such as a hydroxyl or amino substituent, which enhances the nucleophilicity of the ring. nih.gov
Despite its versatility, the aminomethylation of quinolines has limitations:
Regioselectivity : A significant challenge is controlling the site of aminomethylation. In polysubstituted quinolines, multiple activated positions may compete, leading to a mixture of isomers that can be difficult to separate.
Steric Hindrance : Bulky substituents near the activated position can impede the approach of the electrophilic iminium ion, reducing reaction rates and yields. For the this compound scaffold, the methyl group at C-8 could sterically hinder substitution at the C-7 position.
Reaction Conditions : While often mild, the reaction can sometimes require harsh conditions or long reaction times, which may not be compatible with sensitive functional groups on the quinoline core or the amine reactant. mtak.hu
Side Reactions : The formation of bis-alkylated products or polymerization of formaldehyde can occur, complicating the purification process and lowering the yield of the desired product.
Advanced Synthetic Techniques and Green Chemistry Approaches
In recent years, the development of advanced synthetic techniques has been driven by the principles of green chemistry, which aim to reduce waste, energy consumption, and the use of hazardous materials. Methodologies such as microwave-assisted synthesis, transition-metal catalysis, and ultrasound-assisted synthesis offer significant advantages over traditional methods for preparing quinoline derivatives. rsc.orgias.ac.in
Microwave-Assisted Synthesis of Quinoline Amines
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions. This technique can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. nih.govmdpi.com The heating is rapid and uniform, which can minimize the formation of side products. mdpi.com
For the synthesis of quinoline amines, microwave irradiation has been successfully applied to classical reactions like the Skraup synthesis. nih.gov For instance, the synthesis of 7-amino-8-methylquinoline from 2,6-diaminotoluene saw a significant reduction in reaction time when switching from conventional heating to microwave irradiation, although the yield was not improved in this specific case. nih.gov This approach could be adapted for the synthesis of this compound by selecting appropriate precursors. Microwave-assisted multicomponent reactions have also been developed, offering a green and efficient pathway to complex quinoline structures. nih.gov
| Reaction | Heating Method | Reaction Time | Yield (%) | Reference |
| Skraup synthesis of 7-amino-8-methylquinoline | Conventional | 4 hours | 30% | nih.gov |
| Skraup synthesis of 7-amino-8-methylquinoline | Microwave | 15 minutes | 25% | nih.gov |
| Four-component synthesis of tetrahydrobenzo[g]quinolones | Conventional | 4 hours | High | mdpi.com |
| Four-component synthesis of tetrahydrobenzo[g]quinolones | Microwave | 10 minutes | High | mdpi.com |
Transition-Metal Catalyzed C-N Bond Formation
Transition-metal catalysis is a powerful tool for forming C-N bonds, a key step in the synthesis of many aminoquinolines. acs.org These reactions are often more efficient and selective than traditional methods. nih.gov Catalysts based on palladium, copper, and iron are commonly employed for these transformations. ias.ac.in
Methods such as the Buchwald-Hartwig amination could be applied to synthesize this compound. This would involve the palladium-catalyzed cross-coupling of a suitably protected aminating agent (like ammonia or an ammonia equivalent) with a 5,6-dichloro-8-methylquinoline precursor. Conversely, an existing amino group on the quinoline scaffold can be used to direct C-H activation, allowing for further functionalization of the molecule. researchgate.net
Recent developments have focused on making these processes more economical and environmentally friendly by using more abundant and less toxic metals like iron and by employing molecular oxygen as the oxidant. ias.ac.in
| Catalyst System | Reaction Type | Application | Reference |
| Palladium/Phosphine Ligand | C-H Activation / N-Arylation | Selective synthesis of amino-quinoline derivatives | researchgate.net |
| Copper | Cascade C-N/C-C bond formation | Synthesis of substituted quinolines from anilines | ias.ac.in |
| Iron | Oxidative Coupling | Synthesis of substituted quinolines from N-alkyl anilines | ias.ac.in |
| Rhodium(III)/Iridium(III) | C-H Amination | Direct amidation of C(sp2)-H bonds | acs.org |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis employs acoustic cavitation to accelerate chemical reactions. royalsocietypublishing.org The collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures, leading to a significant enhancement in reaction rates. researchgate.net This green chemistry approach offers several benefits, including shorter reaction times, improved yields, and often milder reaction conditions compared to conventional methods. rsc.orgmdpi.com
The synthesis of quinoline derivatives has been shown to be highly efficient under ultrasound irradiation. nih.gov For example, a one-pot, three-component reaction to synthesize 2-substituted quinolines in water was effectively promoted by ultrasound. researchgate.net This methodology significantly reduces energy consumption and the use of volatile organic solvents. rsc.org The application of ultrasound could be particularly beneficial for the multi-component synthesis or functionalization of the this compound scaffold, potentially leading to higher efficiency and a better environmental profile. royalsocietypublishing.org
| Reaction | Heating Method | Reaction Time | Yield Improvement (vs. Conventional) | Reference |
| Synthesis of hybrid quinoline-imidazole derivatives | Conventional | 300–480 minutes | - | rsc.org |
| Synthesis of hybrid quinoline-imidazole derivatives | Ultrasound | 16–20 minutes | 5–10% higher yields | rsc.org |
| Synthesis of piperidinyl-quinoline acylhydrazones | Ultrasound | 4–6 minutes | Excellent yields | mdpi.com |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification and isolation of the target compound, this compound, and its synthetic intermediates are critical steps to ensure the final product's purity. Standard laboratory techniques such as extraction, crystallization, and chromatography are employed, tailored to the specific properties of each compound in the synthetic sequence.
A proposed synthetic pathway to this compound begins with the nitration of 4-chloro-2-methylaniline. This intermediate is then subjected to a Skraup or Doebner-von Miller reaction to construct the quinoline ring system, yielding a nitro-substituted quinoline. The final step involves the reduction of the nitro group to the desired amine.
Purification of Intermediates:
The initial intermediate, 4-chloro-2-methyl-5-nitroaniline, is typically purified by recrystallization . Following the synthesis, the crude product is dissolved in a suitable hot solvent, such as ethanol or a mixture of ethanol and water. Upon cooling, the purified compound crystallizes out, leaving impurities in the mother liquor. The crystals are then collected by filtration, washed with a cold solvent, and dried.
The subsequent intermediate, 6-chloro-8-methyl-5-nitroquinoline, formed via the Skraup reaction, often requires column chromatography for purification. The crude reaction mixture is adsorbed onto a solid support, typically silica gel, and placed on top of a column packed with the same stationary phase. A suitable eluent system, such as a mixture of hexane and ethyl acetate, is then passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the pure nitroquinoline derivative. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).
Purification of the Final Product:
The final product, this compound, is obtained after the reduction of the corresponding nitro compound. Purification of this amine can be achieved through several methods:
Acid-Base Extraction: As an amine, the final product is basic and can be separated from non-basic impurities by extraction. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute hydrochloric acid). The amine partitions into the aqueous layer as its protonated salt. The aqueous layer is then separated, and the pH is adjusted to be basic (e.g., with sodium hydroxide solution), which precipitates the free amine. The purified amine can then be extracted back into an organic solvent, which is subsequently dried and evaporated to yield the pure product.
Crystallization: Similar to the intermediates, the final product can be purified by recrystallization from an appropriate solvent system. The choice of solvent is determined by the solubility of the compound at different temperatures.
Column Chromatography: If the product contains impurities with similar polarity, column chromatography may be necessary. The conditions (stationary phase and eluent) would be optimized to achieve the best separation.
The purity of the intermediates and the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Below is an interactive data table summarizing the purification techniques for the compounds in the proposed synthetic pathway.
| Compound Name | Synthetic Step | Primary Purification Technique | Secondary Purification Technique |
| 4-Chloro-2-methyl-5-nitroaniline | Nitration | Recrystallization | - |
| 6-Chloro-8-methyl-5-nitroquinoline | Skraup Reaction | Column Chromatography | Recrystallization |
| This compound | Reduction | Acid-Base Extraction | Crystallization |
Detailed Research Findings:
Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Records
A comprehensive search of scientific literature and chemical databases has revealed a lack of publicly available experimental or theoretical spectroscopic data for the chemical compound this compound. Despite extensive queries for ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and FT-Raman spectra specific to this molecule, no detailed research findings or data tables could be retrieved.
The search for advanced spectroscopic characterization, including detailed analysis of chemical shifts, coupling constants, multiplicities, carbon environments, and vibrational modes, did not yield any results for the specified compound. Information on related but structurally distinct molecules, such as 6-chloroquinoline and 8-methylquinoline, is available but does not provide the specific data required for an analysis of this compound.
Similarly, searches for two-dimensional NMR techniques (COSY, HSQC, HMBC) and vibrational spectroscopy (FT-IR and FT-Raman) specific to this compound were unsuccessful in locating any relevant spectra or detailed analyses.
Consequently, the requested article with detailed sections on the spectroscopic characterization and structural elucidation of this compound cannot be generated at this time due to the absence of the necessary scientific data in the public domain.
Advanced Spectroscopic Characterization and Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For an aromatic compound like 6-Chloro-8-methylquinolin-5-amine, the spectrum is expected to be influenced by the quinoline (B57606) core and the electronic effects of its substituents: the chloro, methyl, and amino groups.
Absorption Maxima and Molar Absorptivity
The UV-Vis spectrum of this compound would likely exhibit multiple absorption bands, characteristic of π → π* and n → π* transitions. The quinoline ring system itself has characteristic absorptions, which are modified by the auxochromic amino group and the chloro and methyl substituents. The amino group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline. The molar absorptivity (ε), a measure of the probability of the electronic transition, would be high for the π → π* transitions.
Without experimental data, a hypothetical data table for the expected UV-Vis absorption is presented below, based on typical values for similar aromatic amines.
| Expected Transition Type | Hypothetical Wavelength (λmax, nm) | **Hypothetical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) ** |
| π → π* (Quinoline ring) | ~280-320 | High |
| n → π* (Amino group) | ~350-400 | Low to Moderate |
| π → π* (Charge transfer) | ~240-260 | High |
Solvent Effects on Electronic Spectra
The polarity of the solvent can significantly influence the position of absorption maxima. For this compound, changing the solvent from non-polar to polar would likely induce shifts in its UV-Vis spectrum. The n → π* transition is expected to undergo a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding electrons of the amino group through hydrogen bonding. Conversely, the π → π* transitions may show a bathochromic shift in polar solvents due to the stabilization of the more polar excited state.
A summary of expected solvent effects is provided in the following table:
| Solvent Polarity | Expected Effect on n → π Transition | Expected Effect on π → π Transition |
| Increasing Polarity | Hypsochromic Shift (Blue Shift) | Bathochromic Shift (Red Shift) |
Mass Spectrometry (MS and HRMS) for Molecular Formula and Fragmentation Studies
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.
Fragmentation Patterns and Structural Information
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of a chlorine atom, an isotopic peak [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak would also be characteristic.
Common fragmentation pathways for this molecule would likely involve:
Loss of a methyl radical (•CH₃): leading to an [M-15]⁺ fragment.
Loss of a chlorine atom (•Cl): resulting in an [M-35]⁺ fragment.
Loss of hydrogen cyanide (HCN): from the quinoline ring, a common fragmentation for nitrogen-containing heterocycles, leading to an [M-27]⁺ fragment.
Cleavage of the amino group: which could lead to various smaller fragments.
A hypothetical fragmentation table is presented below:
| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |
| 192/194 | [C₁₀H₉ClN₂]⁺ | Molecular ion peak with isotopic pattern |
| 177/179 | [C₉H₆ClN₂]⁺ | Loss of a methyl radical |
| 157 | [C₁₀H₉N₂]⁺ | Loss of a chlorine atom |
| 165/167 | [C₉H₈ClN]⁺ | Loss of HCN |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. The theoretical exact mass of this compound (C₁₀H₉³⁵ClN₂) is 192.0454. HRMS would be able to confirm this with high accuracy (typically to within a few parts per million), distinguishing it from other compounds with the same nominal mass.
| Ion Formula | Theoretical Exact Mass (m/z) | Technique |
| [C₁₀H₉³⁵ClN₂ + H]⁺ | 193.0527 | HRMS (e.g., ESI-TOF) |
| [C₁₀H₉³⁷ClN₂ + H]⁺ | 195.0498 | HRMS (e.g., ESI-TOF) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide a wealth of structural information.
The data obtained would include:
Crystal system and space group: Describing the symmetry of the crystal lattice.
Unit cell dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.
Atomic coordinates: The precise position of each atom within the unit cell.
Bond lengths and angles: Providing definitive information about the molecular geometry.
Intermolecular interactions: Revealing details about hydrogen bonding and π-π stacking interactions in the solid state.
A hypothetical table summarizing potential crystallographic data is shown below:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| a (Å) | ~8-12 |
| b (Å) | ~6-10 |
| c (Å) | ~15-20 |
| α (°) | 90 |
| β (°) | ~90-105 |
| γ (°) | 90 |
| Volume (ų) | ~1000-1500 |
| Z (molecules per unit cell) | 4 |
Crystal System and Space Group Analysis
A comprehensive search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), yielded no specific entry for this compound (CAS 50358-37-7). Consequently, crucial crystallographic parameters are not available.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
Intermolecular and Intramolecular Interactions
Without a determined crystal structure, a definitive analysis of the intermolecular and intramolecular forces that govern the molecular packing of this compound in the solid state is not possible. Such interactions, which include hydrogen bonding between the amine group and the quinoline nitrogen or chloride, as well as potential π-stacking of the aromatic quinoline rings, are fundamental to understanding the compound's physical properties. However, in the absence of experimental data, any discussion of these interactions would be purely speculative.
Table 2: Potential Interactions in this compound
| Interaction Type | Donor/Acceptor Details | Distance/Angle |
|---|---|---|
| Hydrogen Bonding | Data Not Available | Data Not Available |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of medium-to-large-sized molecules with a high degree of accuracy. DFT studies on substituted quinolines, such as 6-chloroquinoline (B1265530), provide a robust framework for understanding the title compound. researchgate.netdergipark.org.tr The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common and reliable method for these calculations. dergipark.org.tr
Optimized Molecular Geometries and Conformational Analysis
The first step in most DFT studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating bond lengths, bond angles, and dihedral angles. For quinoline (B57606) systems, the quinoline ring is essentially planar. researchgate.net In a study on 6-chloroquinoline (6CQ), the optimized geometric parameters were found to be in good agreement with experimental data for related molecules. dergipark.org.tr The C-H bond lengths in 6CQ were calculated to have an average value of 1.084 Å. dergipark.org.tr The introduction of methyl and amino groups to the 6-chloroquinoline core to form 6-Chloro-8-methylquinolin-5-amine would be expected to cause minor distortions in the planarity of the quinoline ring and specific changes in local bond lengths and angles, particularly around the C5, C8, and adjacent atoms.
Table 1: Selected Optimized Geometrical Parameters for the Related Compound 6-Chloroquinoline (6CQ) Data calculated at the B3LYP/6-311++G(d,p) level.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.371 | N-C1-C6 | 122.5 |
| C5-C10 | 1.411 | C4-C10-C5 | 118.4 |
| C6-Cl | 1.745 | C5-C6-Cl | 119.7 |
| C9-N | 1.378 | C7-C6-Cl | 119.2 |
| Source: Adapted from DFT calculations on 6-chloroquinoline. dergipark.org.tr |
Vibrational Frequency Analysis and Spectroscopic Correlation
Vibrational frequency analysis is used to predict infrared (IR) and Raman spectra, which serve as molecular fingerprints. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging. For aromatic compounds, C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ range. dergipark.org.tr In studies of 8-chloroquinoline, C-Cl stretching modes were identified as strong bands in the IR and Raman spectra. acarindex.com For this compound, one would expect to find characteristic vibrational modes corresponding to the N-H stretches of the amino group (typically 3300-3500 cm⁻¹), C-H stretches of the methyl group (around 2850-2960 cm⁻¹), and the C-Cl stretch (in the 505-760 cm⁻¹ region). dergipark.org.tr These theoretical spectra are crucial for interpreting experimental spectroscopic data.
Table 2: Predicted Vibrational Wavenumbers for Key Modes in Substituted Quinolines
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Compound Context |
| Aromatic C-H Stretch | 3010–3072 | 6-Chloroquinoline dergipark.org.tr |
| C-Cl Stretch | 651-675 | 8-Chloroquinoline acarindex.com |
| N-H Stretch (Amino) | 3300-3500 | General Amines |
| C-H Stretch (Methyl) | 2850-2960 | General Methylated Aromatics |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
Table 3: Frontier Orbital Energies and Related Parameters Values are illustrative based on typical DFT calculations for substituted quinolines.
| Parameter | Description | Typical Value (eV) |
| E_HOMO | Highest Occupied Molecular Orbital Energy | ~ -6.0 to -7.0 |
| E_LUMO | Lowest Unoccupied Molecular Orbital Energy | ~ -1.5 to -2.5 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 4.0 to 5.0 |
| Source: Conceptual values adapted from studies on related aromatic amines and quinolines. materialsciencejournal.org |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. aimspress.com The MEP surface plots different values of electrostatic potential onto the electron density surface. Red-colored regions indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are prone to nucleophilic attack. In studies of substituted quinolines, the nitrogen atom of the quinoline ring is consistently a site of high negative potential. dergipark.org.tr For this compound, the amino group would represent another significant region of negative potential, while the hydrogen atoms of the amino group and the aromatic ring would be areas of positive potential.
Chemical Reactivity Descriptors (e.g., Fukui Functions, Global Reactivity Descriptors)
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include ionization potential (I), electron affinity (A), chemical hardness (η), softness (S), and the electrophilicity index (ω). materialsciencejournal.orgresearchgate.net Hardness (η = (I-A)/2) measures resistance to change in electron distribution, while softness (S = 1/η) indicates a molecule's polarizability. materialsciencejournal.org The Fukui function is a local reactivity descriptor that identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov These calculations help to quantify and pinpoint the reactive nature of different sites within the molecule, which is significantly influenced by the interplay of the chloro, methyl, and amino substituents. researchgate.net
Table 4: Global Reactivity Descriptors Conceptual values based on DFT principles.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -E_HOMO | Energy needed to remove an electron. |
| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |
| Chemical Softness (S) | S = 1 / η | Propensity to undergo charge transfer. |
| Electrophilicity Index (ω) | ω = (I + A)² / (8 * η) | Electron-accepting capability. |
| Source: Definitions from computational chemistry literature. materialsciencejournal.orgresearchgate.net |
Molecular Dynamics (MD) Simulations
While DFT calculations are typically performed on single molecules in a vacuum (gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent or interacting with a biological target. researchgate.net MD simulations can reveal information about a molecule's conformational flexibility, solvation effects, and intermolecular interactions. A combined DFT and MD study on 5-chloro-8-hydroxyquinoline (B194070) investigated its reactive properties and interactions, demonstrating how these simulations can predict the stability of the compound in different environments. researchgate.netdntb.gov.ua For this compound, MD simulations could be employed to understand how it interacts with water molecules, how it might bind to a receptor site, and to explore the dynamic stability of different conformations.
Conformational Flexibility and Dynamic Behavior
The conformational landscape of a molecule dictates its physical and biological properties. For this compound, the primary source of conformational flexibility arises from the rotation around the C-N bond of the amine group and the C-C bond of the methyl group. Computational studies on substituted quinolines, often employing Density Functional Theory (DFT), can map the potential energy surface associated with these rotations.
The rotation of the amino group is of particular interest as its orientation relative to the quinoline ring can significantly influence the molecule's dipole moment and its ability to form intermolecular hydrogen bonds. Similarly, the rotation of the methyl group, while having a smaller impact, can affect the local steric environment. The dynamic behavior of these groups, including vibrational frequencies and rotational barriers, can be predicted through computational modeling. These studies help to identify the most stable conformers and the energy required to transition between them, providing a picture of the molecule's dynamic nature at room temperature. For instance, studies on similar quinoline derivatives have explored the energetic favorability of different conformer orientations. researchgate.net
Solvent Effects on Molecular Properties
The surrounding solvent environment can profoundly impact a molecule's properties, including its electronic structure and spectroscopic behavior. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the influence of different solvents on this compound. These calculations can predict how the molecule's dipole moment, electronic energy levels, and UV-Vis absorption spectra change in solvents of varying polarity. nih.govresearchgate.netnih.gov
For instance, a shift in the absorption maxima (solvatochromism) is often observed when moving from a nonpolar to a polar solvent. nih.gov This is attributed to the differential stabilization of the ground and excited states of the molecule by the solvent. In the case of this compound, the presence of both a chloro and an amino group suggests that its electronic properties will be sensitive to the solvent environment. Theoretical studies on related amino- and chloro-substituted quinolines have demonstrated significant solvent-dependent shifts in their electronic spectra. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational tool that provides a chemist's-eye view of the electronic structure of a molecule. It partitions the complex molecular wavefunction into localized orbitals that correspond to intuitive chemical concepts such as bonds, lone pairs, and core orbitals. This analysis offers deep insights into charge distribution and delocalization within the molecule. nih.gov
Hyperconjugative Interactions and Charge Delocalization
NBO analysis can quantify the stabilizing effects of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. In this compound, key hyperconjugative interactions would include the delocalization of the nitrogen lone pair of the amino group into the π* antibonding orbitals of the quinoline ring. This interaction is crucial for understanding the electron-donating nature of the amino group and its influence on the aromatic system. nih.gov
Table 1: Representative Hyperconjugative Interaction Energies from NBO Analysis for a Substituted Quinoline System (Illustrative)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N | π* (C-C) | 50.8 |
| π (C-C) | π* (C-C) | 20.5 |
| σ (C-H) | σ* (C-C) | 2.9 |
Note: This table is illustrative and based on typical values found in computational studies of substituted quinolines. E(2) represents the stabilization energy.
The delocalization of charge, particularly from the amino group and into the quinoline ring, can be visualized through the analysis of NBOs and the resulting natural population analysis (NPA) charges on each atom. This provides a detailed picture of the electron density distribution across the molecule. researchgate.net
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. researchgate.netnih.gov
For this compound, Density Functional Theory (DFT) can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts. tsijournals.comnih.govnih.govacs.orgacs.org By calculating the magnetic shielding tensors for each nucleus and referencing them to a standard (e.g., tetramethylsilane), theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions is often improved by considering solvent effects and employing appropriate levels of theory and basis sets. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a Substituted Quinoline (Illustrative)
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H (Methyl) | 2.45 | C (Methyl) | 18.2 |
| H (Amino) | 5.60 | C5 | 145.3 |
| H7 | 7.20 | C6 | 128.9 |
| H2 | 8.50 | C7 | 125.1 |
| H3 | 7.50 | C8 | 135.8 |
| H4 | 8.80 | C4a | 148.5 |
Note: This table is for illustrative purposes and shows typical predicted chemical shifts for a substituted quinoline. Actual values for this compound would require specific calculations.
Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis) of the molecule. uni-tuebingen.deyoutube.com These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The nature of the electronic transitions, such as π → π* or n → π*, can also be elucidated, providing a deeper understanding of the molecule's electronic structure and how it interacts with light. charge-transfer.pl
Non-Linear Optical (NLO) Properties Prediction
Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of this compound, such as the first hyperpolarizability (β). researchgate.netresearchgate.net Quinoline derivatives are known to be good candidates for NLO materials due to the potential for significant intramolecular charge transfer from donor to acceptor groups through a π-conjugated system. mdpi.com
In this compound, the amino group acts as an electron donor and the chloro-substituted quinoline ring can act as an acceptor. DFT calculations can quantify the first hyperpolarizability, providing a theoretical measure of the molecule's NLO response. A large β value suggests that the molecule could be a promising candidate for NLO applications. researchgate.net
Tautomerism Studies (e.g., Azo-Hydrazone Tautomerism)
While this compound itself does not exhibit azo-hydrazone tautomerism, related quinoline systems can. For instance, if the amino group were part of an azo linkage, the potential for azo-hydrazone tautomerism would exist. nih.govnih.govresearchgate.netrsc.org Computational studies are crucial in determining the relative stabilities of the different tautomeric forms. nih.govacs.orgmdpi.com
By calculating the energies of the potential tautomers (e.g., the azo and hydrazone forms), it is possible to predict which form is more stable and therefore more likely to be observed experimentally. These calculations can also elucidate the electronic and structural differences between the tautomers. For aminoquinolines, prototropic tautomerism involving the ring nitrogen and the exocyclic amino group can also be a subject of computational investigation, revealing the relative stabilities of the imino and amino forms.
Chemical Reactivity and Transformation Mechanisms
Reactions Involving the Amine Group
The primary amine at the C-5 position is a potent nucleophile, making it the primary site for reactions with various electrophiles. Its reactivity is central to the derivatization of the molecule.
The nitrogen atom of the 5-amino group readily participates in nucleophilic reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds.
Acylation: This is a common transformation where the amine is treated with acylating agents like acid chlorides or anhydrides to form the corresponding amide. For instance, reaction with an agent such as 5-chloro-8-nitro-1-naphthoyl chloride would yield a sterically hindered amide. nih.gov This type of reaction is fundamental in peptide synthesis and for installing protecting groups on amines. nih.govresearchgate.net
Alkylation: The amine can be alkylated using alkyl halides. However, a significant challenge in the direct alkylation of primary amines with alkyl halides is the potential for over-alkylation. youtube.com The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. youtube.com Careful control of stoichiometry and reaction conditions is necessary to achieve mono-alkylation.
Arylation: The introduction of an aryl group onto the amine nitrogen can be achieved through nucleophilic aromatic substitution (SNAr) reactions, where the amine acts as the nucleophile attacking an electron-deficient aromatic ring bearing a suitable leaving group.
The Mannich reaction is a three-component condensation that forms a C-C bond by introducing an aminomethyl group to a compound with an active hydrogen. nih.govorganic-chemistry.org In the context of 6-Chloro-8-methylquinolin-5-amine, the active hydrogen would be at the C-7 position, activated by the adjacent amine group. The reaction involves an aldehyde (commonly formaldehyde), and a primary or secondary amine. organic-chemistry.org
While direct studies on this compound are not prevalent, the reactivity of analogous quinoline (B57606) systems provides a strong precedent. For example, 8-hydroxyquinolines and their chloro-substituted derivatives undergo aminomethylation at the C-7 position. nih.gov Similarly, 6-chloroquinoline-5,8-quinone reacts with paraformaldehyde and various amines to yield 7-substituted aminomethyl derivatives. researchgate.net The general mechanism involves the formation of an Eschenmoser-like salt (iminium ion) from the aldehyde and the secondary amine, which is then attacked by the electron-rich quinoline ring at the position ortho to the activating group. nih.govorganic-chemistry.org
Table 1: Examples of Mannich Reactions on Substituted Quinolines This table is based on analogous reactions and illustrates the expected products for this compound.
| Quinoline Substrate (Analogue) | Amine | Aldehyde | Product |
|---|---|---|---|
| 6-chloroquinoline-5,8-quinone | Piperidine | Paraformaldehyde | 6-chloro-7-(piperidin-1-ylmethyl)quinoline-5,8-dione researchgate.net |
| 6-chloroquinoline-5,8-quinone | Morpholine | Paraformaldehyde | 6-chloro-7-(morpholinomethyl)quinoline-5,8-dione researchgate.net |
| 5-chloro-8-hydroxyquinoline (B194070) | Diethylamine | Paraformaldehyde | 5-chloro-7-((diethylamino)methyl)quinolin-8-ol nih.gov |
| 5-chloro-8-hydroxyquinoline | Benzylamine | Paraformaldehyde | 7-((benzylamino)methyl)-5-chloroquinolin-8-ol nih.gov |
Reactions at the Quinoline Ring System
The quinoline core, being an electron-deficient heterocyclic system, influences the reactivity of its substituents. The chlorine atom at C-6 is particularly susceptible to nucleophilic attack.
The chloro group at the C-6 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the quinoline nitrogen atom.
The C-6 position of the quinoline ring is a well-established site for nucleophilic displacement reactions. Studies on related chloro-substituted quinolines and other nitrogen heterocycles demonstrate that the halogen at this position can be readily displaced by a variety of nucleophiles. mdpi.com For example, nucleophiles such as amines, hydrazines, and alkoxides can effectively replace the chlorine atom. mdpi.comnih.govworktribe.com The reaction of 4,6-dichloropyrimidine (B16783) with amines to form N6-substituted derivatives serves as a pertinent example of this type of transformation on a nitrogen-containing heterocycle. nih.gov The presence of the activating quinoline nitrogen facilitates the formation of the intermediate Meisenheimer complex, which then expels the chloride ion to yield the substituted product.
Table 2: Potential Nucleophilic Substitution Reactions at the C-6 Position
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Amine | Aniline (B41778) | N6-phenyl-8-methylquinolin-5,6-diamine |
| Alkoxide | Sodium Methoxide | 6-methoxy-8-methylquinolin-5-amine |
| Hydrazine | Hydrazine Hydrate | 6-hydrazinyl-8-methylquinolin-5-amine |
| Thiol | Sodium Hydrosulfide | 5-amino-8-methylquinoline-6-thiol |
Nucleophilic Substitution Reactions of the Chloro Substituent
Regioselectivity Considerations
In polysubstituted heterocyclic systems, the site of nucleophilic attack is governed by the electronic environment of the ring. For chloro-substituted quinolines and related heterocycles like quinazolines, SNAr reactions exhibit high regioselectivity. nih.govmdpi.com The electron-withdrawing nitrogen atom exerts its strongest activating effect on the alpha (C-2, C-4) and gamma (C-6, C-8) positions.
In this compound, the chlorine is at an activated gamma position (C-6). The amine group at C-5 is a strong electron-donating group, which could potentially deactivate the ring towards nucleophilic attack. However, its activating effect is primarily directed to the ortho (C-6) and para (C-7, not applicable here) positions through resonance. This donation can stabilize the transition state for nucleophilic attack at C-6. The methyl group at C-8 has a weak electron-donating effect. The combined electronic influences and the inherent reactivity of the chloro-substituted quinoline system strongly favor nucleophilic substitution at the C-6 position over any other site on the ring. nih.govmdpi.com
Electrophilic Aromatic Substitution (e.g., Nitration, Sulfonation)
The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. arsdcollege.ac.in However, the presence of the strongly activating amino group at the C-5 position is expected to direct electrophiles to the benzene portion of the quinoline ring. In quinoline itself, electrophilic substitution, such as nitration and sulfonation, predominantly occurs at the C-5 and C-8 positions. arsdcollege.ac.in For this compound, the C-5 and C-8 positions are already substituted. The amino group at C-5 is a powerful activating group and ortho-, para-director. The methyl group at C-8 is also an activating group and an ortho-, para-director. The chloro group at C-6 is a deactivating group but an ortho-, para-director.
Considering the directing effects of the substituents, the most likely position for electrophilic attack is the C-7 position, which is ortho to the activating amino group and meta to the deactivating chloro group. However, steric hindrance from the adjacent C-8 methyl group could influence the regioselectivity.
Nitration: The nitration of quinoline derivatives typically requires strong acidic conditions. For instance, the nitration of 8-hydroxyquinoline (B1678124) with fuming nitric acid in concentrated sulfuric acid yields a mixture of 5-nitro- and 7-nitro-8-hydroxyquinolines. Given the activating nature of the amino group in this compound, nitration is anticipated to proceed under milder conditions than for unsubstituted quinoline.
Sulfonation: Sulfonation of quinoline with oleum (B3057394) at elevated temperatures primarily yields quinoline-8-sulfonic acid. For this compound, the reaction conditions would likely need to be carefully controlled to achieve selective sulfonation, again with the C-7 position being a probable site of substitution.
Reactions Involving the Methyl Group (e.g., Oxidation, Halogenation at the Methyl)
The methyl group at the C-8 position of the quinoline ring is susceptible to various transformations, including oxidation and halogenation.
Oxidation: The oxidation of methylquinolines can lead to the corresponding carboxylic acids. For example, 8-hydroxy-2-methylquinoline can be oxidized to 8-hydroxy-2-quinolinecarbaldehyde using selenium dioxide. rsc.org Vanadium(IV) complexes have also been shown to be effective catalysts for the oxidation of methyl-substituted 8-hydroxyquinolines. mdpi.com The oxidation of the methyl group in this compound would likely yield 6-chloro-5-aminoquinoline-8-carboxylic acid under appropriate oxidizing conditions.
Halogenation at the Methyl Group: Benzylic halogenation of methylquinolines can be achieved using reagents like N-bromosuccinimide (NBS). Studies on the halogenation of 8-methylquinoline (B175542) have shown that the reaction can be directed to the methyl group. researchgate.net For instance, the reaction of 8-methylquinoline with NBS can lead to the formation of 8-(bromomethyl)quinoline. It is expected that this compound would undergo similar side-chain halogenation to produce 8-(halomethyl)-6-chloroquinolin-5-amine.
Cyclization and Annulation Reactions of the Quinoline Amine
The amino group at the C-5 position of this compound serves as a key functional handle for the construction of fused heterocyclic systems through cyclization and annulation reactions.
Formation of Fused Heterocyclic Systems
The reaction of aminoquinolines with various reagents can lead to the formation of polycyclic heterocyclic compounds. For example, 5-aminoquinolines can react with dicarbonyl compounds or their equivalents to form fused pyridine (B92270) or pyrazine (B50134) rings. The synthesis of pyrazolo[4,3-c]quinoline derivatives has been achieved from 4-chloro-3-formylquinolines and hydrazines, demonstrating a pathway to construct fused five-membered rings. mdpi.com Similarly, it is conceivable that this compound could react with appropriate dicarbonyl compounds or their synthons to yield novel fused heterocyclic systems. For instance, reaction with a β-diketone could potentially lead to the formation of a fused pyridinone ring.
Synthesis of Benzoquinoline Amine Intermediates
Benzoquinoline amines are important intermediates in the synthesis of larger, more complex heterocyclic structures. mdpi.com The synthesis of benzo[c]quinoline derivatives can be achieved through a [3+2] dipolar cycloaddition reaction of in situ formed ylides from benzo[c]quinolinium salts. mdpi.com While not a direct transformation of this compound, this highlights a strategy where the quinoline nitrogen can be utilized to build fused systems. A more direct approach could involve the annulation of a new benzene ring onto the existing quinoline framework, potentially through reactions involving the amino and methyl groups.
Mechanistic Studies of Key Transformations
The mechanisms of the reactions involving this compound are generally analogous to those established for other substituted quinolines.
Proposed Reaction Mechanisms for Novel Syntheses
The formation of fused heterocyclic systems from this compound would likely follow established mechanistic pathways for quinoline annulation.
Combes Quinoline Synthesis Analogy: The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. mdpi.com A plausible mechanism for the reaction of this compound with a β-diketone would involve the initial formation of an enamine intermediate, followed by intramolecular electrophilic attack of the protonated carbonyl group onto the electron-rich C-4 position of the quinoline ring. Subsequent dehydration would lead to the formation of the fused aromatic system.
Friedländer Synthesis Analogy: The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. researchgate.netmdpi.comnih.gov If this compound were to be modified to introduce a carbonyl group at the C-4 position, it could then undergo a Friedländer-type condensation with a suitable methylene-containing compound to build a fused ring. The mechanism involves an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline derivative. researchgate.netmdpi.com
Data Table: Reactivity of this compound and Related Compounds
| Reaction Type | Reagents and Conditions (Analogous Reactions) | Expected Product from this compound | Reference |
| Nitration | Fuming HNO₃, conc. H₂SO₄ | 6-Chloro-8-methyl-7-nitroquinolin-5-amine | arsdcollege.ac.in |
| Sulfonation | Oleum, heat | This compound-7-sulfonic acid | arsdcollege.ac.in |
| Methyl Oxidation | SeO₂, dioxane/water, reflux | 6-Chloro-5-aminoquinoline-8-carboxylic acid | rsc.org |
| Methyl Halogenation | N-Bromosuccinimide (NBS) | 8-(Bromomethyl)-6-chloroquinolin-5-amine | researchgate.net |
| Cyclization | β-Diketone, acid catalyst | Fused pyridinone derivative | mdpi.com |
Computational Modeling of Reaction Pathways and Transition States for this compound
A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific studies focused on the computational modeling of reaction pathways and transition states for the compound This compound . While computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating chemical reactivity and transformation mechanisms, it appears that this specific molecule has not yet been the subject of such detailed in-silico investigation.
Research in the field of computational chemistry often involves the use of DFT to model the geometries of reactants, products, and the high-energy transition states that connect them. These models allow for the calculation of activation energies, which are crucial for predicting the feasibility and kinetics of a given reaction pathway. For a substituted quinoline like This compound , potential reactions of interest would include electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr), and oxidation of the amino or methyl groups. However, without specific studies, any discussion of its reaction pathways remains speculative.
General principles of computational chemistry suggest how such a study might be approached. For instance, modeling an electrophilic substitution reaction would involve identifying the most likely sites for electrophilic attack by calculating the energies of the corresponding sigma-complex intermediates. nih.gov The transition state for such a reaction would be located along the reaction coordinate between the reactants and the sigma complex. Similarly, modeling a nucleophilic substitution reaction at the chlorine-bearing carbon would involve calculating the energy barrier for the formation of a Meisenheimer-like intermediate, which is characteristic of the SNAr mechanism. utexas.edulibretexts.org
While DFT studies have been performed on a variety of other quinoline derivatives to understand their synthesis, electronic properties, and potential reactivity, the data from these studies are not directly transferable to provide a detailed analysis of the reaction pathways and transition states for This compound . nih.govresearchgate.netrsc.org Such an analysis would require dedicated computational experiments that, to date, have not been published. Therefore, no data tables or detailed research findings on the computational modeling of its specific reaction pathways can be presented.
Structure Activity Relationship Sar Studies in Chemical Biology
Design Principles for Investigating Biological Activity
The exploration of 6-Chloro-8-methylquinolin-5-amine's therapeutic potential is guided by established principles of medicinal chemistry, focusing on systematic structural modifications and the analysis of substituent effects to optimize biological activity and selectivity.
Systematic Modification of the this compound Scaffold
The inherent reactivity of the this compound core allows for a variety of chemical transformations, making it an ideal candidate for the generation of compound libraries for biological screening. Researchers have employed several strategies to systematically modify this scaffold.
One common approach involves the derivatization of the 5-amino group. For instance, a series of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-aniline/butylamine/cyclohexylamine/benzylamine derivatives were synthesized through the nucleophilic substitution reaction of 2-chloro-3-(chloromethyl)-8-methylquinoline with various aliphatic and aromatic amines. nih.gov This strategy allows for the introduction of a wide range of substituents at the amine nitrogen, enabling the exploration of how different steric and electronic properties at this position affect biological activity.
Furthermore, the creation of hybrid molecules represents a sophisticated modification strategy. By linking the 8-hydroxyquinoline (B1678124) scaffold, a close structural relative, with other pharmacologically active moieties like ciprofloxacin, researchers have developed hybrid compounds with enhanced antibacterial properties. mdpi.com This approach of molecular hybridization could be conceptually applied to the this compound scaffold to create novel agents with dual or synergistic modes of action.
Exploration of Substituent Effects on Molecular Interactions
For instance, in a study on quinolin-8-yl-nicotinamide analogs, it was observed that replacing a 5-methyl group with a 5-chloro substituent dramatically decreased cytotoxic potency. nih.gov This suggests that a chloro group at this position is detrimental to the compound's interaction with its anticancer target. Conversely, the introduction of a 6-chloro group in other analogs resulted in only a slight decrease in potency, indicating that the position of the chloro substituent is critical. nih.gov
The importance of the substituent's electronic nature is also evident. The synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates, where the amino group is modified with various sulfonyl chlorides, led to derivatives with antibacterial activity. mdpi.com The electron-withdrawing sulfonyl groups would significantly alter the electronic distribution of the quinoline (B57606) ring, thereby influencing its interaction with bacterial targets.
Moreover, the steric bulk of substituents can play a crucial role. The synthesis of a series of N-substituted amine derivatives of 2-chloro-8-methylquinoline (B1592087) demonstrated that the nature of the amine (aliphatic vs. aromatic) and the substitution pattern on the aromatic ring significantly impacted their antidepressant and antifungal activities. nih.gov This highlights the importance of the size and shape of the substituent in achieving optimal interaction with the target protein or enzyme.
In Vitro Studies of Molecular Interactions and Cellular Pathways
The biological activity of derivatives of this compound is ultimately determined by their interactions with specific molecular targets and their ability to modulate cellular pathways. A range of in vitro studies have been conducted to elucidate these mechanisms.
Enzyme Inhibition Studies
Enzyme inhibition is a common mechanism of action for many therapeutic agents. Derivatives of the quinoline scaffold have been investigated for their ability to inhibit various enzymes.
Coenzyme Q Inhibition: Quinoline derivatives, particularly quinolinequinones, have been synthesized and evaluated as inhibitors of coenzyme Q (CoQ), an essential component of the mitochondrial electron transport chain. acs.org While direct studies on this compound are not specified, the general principle of quinoline-based CoQ inhibition is well-established. CoQ plays a vital role in cellular respiration and energy production, and its inhibition can lead to cytotoxic effects, a desirable outcome in cancer therapy. nih.govmdpi.com The redox-active nature of the quinoline ring is thought to be crucial for this inhibitory activity.
PBP2a Docking: While specific docking studies for this compound with Penicillin-Binding Protein 2a (PBP2a) are not available in the provided context, the broader class of quinoline derivatives has been explored for antibacterial activity. PBP2a is a key enzyme responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). Molecular docking studies are a computational tool used to predict the binding affinity and orientation of a ligand within the active site of a target protein. Such studies on quinoline derivatives against PBP2a would aim to understand how these compounds might inhibit the enzyme and overcome antibiotic resistance.
Other Enzyme Inhibition: Quinoline derivatives have also been shown to inhibit other enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. Furthermore, some 8-hydroxyquinoline derivatives have been identified as inhibitors of the chymotrypsin-like activity of the proteasome, a key player in cellular protein degradation. nih.gov
Modulation of Cellular Processes
Beyond direct enzyme inhibition, derivatives of this compound can exert their biological effects by modulating complex cellular processes.
Autophagy Pathways: Autophagy is a cellular self-degradation process that is crucial for maintaining cellular homeostasis. nih.gov Dysregulation of autophagy is implicated in various diseases, including cancer. A novel quinolin-8-yl-nicotinamide derivative has been shown to induce genes involved in stress response and autophagy in pancreatic cancer cells. nih.gov This suggests that compounds derived from the quinoline scaffold can modulate this critical cellular pathway, potentially leading to cancer cell death.
Survivin Inhibition: Survivin is a protein that is highly expressed in many cancers and plays a crucial role in inhibiting apoptosis (programmed cell death) and promoting cell division. nih.gov It is therefore an attractive target for cancer therapy. A series of selective survivin inhibitors have been developed based on the hydroxyquinoline scaffold. nih.gov These compounds were shown to suppress the expression of survivin and induce apoptosis in cancer cells. This indicates that the quinoline core can be a key pharmacophore for the development of survivin inhibitors.
Receptor Binding and Ligand Affinity Studies
The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. While specific receptor binding studies for this compound are not detailed in the provided search results, the general principles of ligand-receptor interactions are applicable. The affinity of a ligand for its receptor is a key determinant of its potency. Studies on related quinoline derivatives often involve determining their binding affinity to specific receptors to understand their mechanism of action. For example, the antidepressant activity of certain 2-chloro-8-methylquinoline amine derivatives was evaluated, which would involve interaction with specific neurotransmitter receptors or transporters in the brain. nih.gov
Computational Approaches to SAR
Computational methods have become indispensable in modern drug discovery, offering powerful tools to predict and rationalize the SAR of chemical compounds, thereby accelerating the design and optimization of new drug candidates.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method provides valuable insights into the binding mode and interactions at the molecular level, helping to explain the observed SAR. For quinoline derivatives, docking studies have been instrumental in identifying key interactions with various biological targets, including bacterial DNA gyrase and topoisomerase enzymes, as well as protein kinases involved in cancer.
For example, docking studies of quinolone derivatives into the active site of Staphylococcus aureus DNA gyrase have revealed crucial hydrogen bonding and hydrophobic interactions that govern their antibacterial activity. These simulations can predict binding affinities that often correlate with experimental MIC values, guiding the synthesis of more potent inhibitors.
QSAR modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. These models are expressed as mathematical equations that can be used to predict the activity of new, unsynthesized compounds.
For quinoline derivatives, QSAR studies have been successfully applied to model their mutagenicity, cytotoxicity, and antitubercular activity. nih.govnih.gov These studies often reveal the importance of parameters such as hydrophobicity (logP), electronic properties (e.g., Hammett constants), and steric factors in determining the biological activity. nih.gov For instance, a QSAR study on the cytotoxicity of quinolines found that activity was mainly influenced by increasing hydrophobicity and the presence of electron-withdrawing substituents. nih.gov
Pharmacophore mapping is a computational method that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response.
Pharmacophore models for antibacterial quinolones have been developed based on known active compounds. nih.govresearchgate.net These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic/aromatic regions, which are crucial for interaction with the target enzyme, such as DNA gyrase. nih.gov Such models serve as powerful tools for virtual screening of large chemical databases to identify novel scaffolds with the potential for antibacterial activity.
Stereochemical Considerations in Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Different stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.
In the realm of quinoline-related compounds, studies on the structure-activity relationship of quinoline derivatives as α2C-adrenoceptor antagonists have highlighted the critical role of stereochemistry. acs.org Specifically, substitutions at the 3-position of a piperazine (B1678402) ring attached to the quinoline core showed a significant and stereospecific effect on the affinity and potency for the α2C-adrenoceptor subtype. acs.org This demonstrates that the precise spatial orientation of substituents is crucial for optimal interaction with the target receptor, a principle that is broadly applicable in drug design.
Physico-chemical Parameters Influencing SAR (e.g., pKa, Lipophilicity in a theoretical context)
pKa: The ionization state of a molecule at physiological pH, determined by its pKa value, affects its solubility, membrane permeability, and ability to interact with its biological target. For quinoline derivatives, the basicity of the quinoline nitrogen is a key determinant of its properties. The pKa of the parent quinoline is approximately 4.9. Substituents on the quinoline ring can significantly alter this value, thereby influencing the compound's biological activity.
Lipophilicity: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), describes a molecule's affinity for a lipid environment. This property is crucial for its ability to cross cell membranes and reach its site of action. For quinoline derivatives, a QSAR study revealed that hydrophobicity (as measured by logP) is a significant factor in their cytotoxicity. nih.gov An optimal balance of lipophilicity is generally required for good oral absorption and distribution. While a certain degree of lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and off-target toxicity.
Advanced Research Applications and Potential in Materials Science
Use as Building Blocks for Complex Organic Molecules
The strategic placement of reactive functional groups—the primary amine at the 5-position and the chloro group at the 6-position—makes 6-Chloro-8-methylquinolin-5-amine a valuable building block for the synthesis of more complex organic and heterocyclic structures. The reactivity of these groups allows for a variety of chemical transformations, enabling the construction of elaborate molecular architectures.
The primary amino group serves as a key nucleophile and a site for diazotization, paving the way for numerous derivatives. It can readily react with electrophiles, participate in condensation reactions to form Schiff bases, or be transformed into other functional groups. For instance, reactions involving the amino group can be used to build fused heterocyclic systems. While direct examples for this compound are not extensively documented, related 2-chloroquinoline-3-carbonitriles have been shown to undergo base-catalyzed cyclization with binucleophiles like guanidine (B92328) hydrochloride to form fused pyrimido[4,5-b]quinolin-4-ones. researchgate.net This suggests that the amino group of this compound could similarly react with appropriate reagents to construct novel fused ring systems, such as pyrazolo[4,3-c]quinolines. researchgate.net
Furthermore, the chloro substituent on the quinoline (B57606) ring can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of various other functionalities. mdpi.comnih.gov This dual reactivity—at both the amino and chloro positions—positions the compound as a versatile intermediate in multi-step syntheses and multicomponent reactions, which are highly efficient methods for creating molecular complexity. nih.govnih.gov The Mannich reaction, for example, which involves an amine, an aldehyde, and an active hydrogen compound, is a common method for producing aminomethylated derivatives from similar quinoline structures. mdpi.com The potential for this compound to participate in such reactions highlights its utility in generating diverse molecular scaffolds for various applications, including the development of pharmaceutical intermediates.
Ligand Design in Coordination Chemistry
In coordination chemistry, the design of ligands is crucial for the development of metal complexes with specific electronic, catalytic, or photophysical properties. This compound is an excellent candidate for ligand design due to the presence of two potential coordination sites: the nitrogen atom of the quinoline ring and the nitrogen atom of the 5-amino group. This arrangement allows it to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal ion.
The derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) are well-known for their ability to form stable complexes with a wide range of metal ions. nih.govnih.gov These complexes are integral to fields ranging from analytical chemistry to materials science and medicine. The fundamental structure of this compound, being an analogue of 8-aminoquinoline, provides a robust framework for metal chelation.
The substituents on the quinoline ring—the chloro and methyl groups—play a significant role in modulating the properties of the resulting metal complexes.
Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the electron density on the quinoline ring and the basicity of the nitrogen atoms, thereby affecting the stability and redox potential of the metal complexes.
Steric Effects: The methyl group at the 8-position introduces steric hindrance around the coordination sphere, which can influence the geometry of the metal complex and its interaction with other molecules.
By systematically modifying these substituents, chemists can fine-tune the properties of the ligands and the resulting metal complexes for specific applications. For example, substituted 8-hydroxyquinoline ligands have been used to create nickel(II) complexes with tunable photophysical properties. researchgate.net The versatility of the quinoline scaffold allows for the synthesis of polydentate ligands, such as tripodal ligands, which can form highly stable, multi-coordinate complexes with transition metals. nih.gov
Precursors for Dyes and Pigments
Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute the largest class of synthetic colorants used in various industries. The synthesis involves a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species.
This compound, as a primary aromatic amine, is a suitable candidate for the diazotization step. The general procedure involves treating the amine with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a reactive diazonium salt. nih.gov This diazonium salt can then be coupled with various aromatic compounds, such as phenols, anilines, or other heterocyclic systems, to produce a wide array of azo dyes. researchgate.net
The color and properties of the resulting dye are determined by the specific structures of both the diazo component (derived from this compound) and the coupling component. The extended conjugated system of the quinoline ring is expected to contribute to the chromophore, likely resulting in dyes with deep and intense colors, ranging from yellow to red and brown. mdpi.com Research on azo dyes derived from 8-hydroxyquinoline has shown that these compounds can be applied as disperse dyes for polyester (B1180765) fabrics, exhibiting good fastness properties. mdpi.com Similarly, dyes synthesized from this compound could find applications in the textile industry.
| Reaction Step | Description | Reactants Example |
| Diazotization | The primary amino group of this compound is converted into a diazonium salt. | This compound, Sodium Nitrite, Hydrochloric Acid |
| Azo Coupling | The diazonium salt reacts with an electron-rich coupling component to form the azo dye. | Diazonium salt of this compound, Phenol or Naphthol derivative |
Development of Novel Functional Materials (e.g., Optoelectronic Materials, Polymers)
The unique electronic and photophysical properties of the quinoline scaffold make it a promising component for the development of advanced functional materials. Metal complexes of quinoline derivatives, in particular, have garnered significant interest for their potential in optoelectronic applications.
Research has shown that metal complexes of 8-hydroxyquinoline derivatives can exhibit significant luminescence. researchgate.net For instance, certain nickel(II) complexes with substituted 8-hydroxyquinolines absorb light in the visible region and emit in the yellowish-green part of the spectrum. researchgate.net This luminescence arises from intraligand charge-transfer excited states. It is plausible that metal complexes derived from this compound could exhibit similar photophysical properties, making them candidates for use in:
Organic Light-Emitting Diodes (OLEDs): As emissive materials or host materials in the emissive layer.
Fluorescent Sensors: The fluorescence of the complexes could be sensitive to the presence of specific analytes. nih.gov
Beyond discrete metal complexes, the this compound unit can be incorporated into polymeric structures. The bifunctional nature of the molecule (e.g., through reactions of the amino group and potential for polymerization via other introduced functional groups) allows it to be used as a monomer. The resulting polymers would possess the inherent electronic and photophysical properties of the quinoline moiety, potentially leading to the creation of:
Conducting Polymers: If a conjugated polymer backbone is formed.
Photoluminescent Polymers: For applications in lighting and displays.
Polymers with High Thermal Stability: A characteristic often associated with rigid aromatic heterocyclic structures.
The development of such materials is an active area of research, with the goal of creating new technologies for electronics, photonics, and sensing.
Future Research Directions and Open Questions
Exploration of Underexplored Synthetic Routes
While established methods for quinoline (B57606) synthesis exist, the specific substitution pattern of 6-Chloro-8-methylquinolin-5-amine invites the exploration of more efficient and versatile synthetic strategies. Future research should focus on:
Novel Cyclization Strategies: Investigating alternative cyclization reactions beyond traditional methods like the Skraup or Doebner-von Miller synthesis could lead to higher yields and milder reaction conditions.
Late-Stage Functionalization: Developing methods for the direct introduction of the chloro, methyl, and amino groups onto a pre-formed quinoline core would offer greater flexibility in generating diverse analogs.
Flow Chemistry Approaches: Implementing continuous flow synthesis could enable better control over reaction parameters, improve safety, and facilitate scalability for the production of this compound and its derivatives.
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing protocols and designing new transformations. Key areas for investigation include:
Elucidating Reaction Intermediates: Utilizing advanced spectroscopic techniques and computational modeling to identify and characterize transient intermediates in key synthetic steps.
Kinetics and Thermodynamics: Conducting detailed kinetic and thermodynamic studies to unravel the factors that govern reaction rates and product distributions.
Influence of Substituents: Systematically investigating how the electronic and steric effects of the chloro, methyl, and amino groups influence the reactivity of the quinoline ring. For instance, the vicarious nucleophilic substitution (VNS) of hydrogen in nitroquinolines has been studied, and understanding how the substituents on this compound would influence such reactions is a potential area of research. nih.gov
Advanced Computational Modeling for Predictive Research
Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules. For this compound, computational studies can provide valuable insights into:
Structure-Property Relationships: Using Density Functional Theory (DFT) and other quantum chemical methods to predict the geometric, electronic, and spectroscopic properties of the molecule and its derivatives. dergipark.org.trresearchgate.net This can aid in the rational design of compounds with desired characteristics.
Reaction Pathway Analysis: Modeling potential reaction pathways to predict the feasibility and selectivity of new synthetic transformations.
Virtual Screening: Employing molecular docking and other computational screening techniques to predict the binding affinity of this compound derivatives with biological targets of interest. researchgate.net
Development of Novel Derivatization Strategies
The functional groups present in this compound provide multiple handles for chemical modification, opening up a vast chemical space for exploration. Future research should focus on developing novel derivatization strategies to access a diverse library of compounds. This could involve:
Targeting the Amino Group: Exploring a wide range of reactions to modify the 5-amino group, such as acylation, alkylation, and sulfonylation, to introduce new functionalities and modulate the compound's properties. The amination of nitroquinoline derivatives has been a subject of study, and similar strategies could be adapted. nih.gov
Functionalizing the Quinoline Core: Investigating reactions that target the quinoline ring itself, such as electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, to introduce additional substituents.
Combinatorial Approaches: Utilizing combinatorial chemistry principles to rapidly generate large libraries of derivatives for high-throughput screening.
Investigation of Broader Molecular Interaction Profiles in Chemical Biology
The quinoline scaffold is a well-established pharmacophore found in numerous bioactive compounds. beilstein-journals.org A key area of future research will be to investigate the molecular interaction profiles of this compound and its derivatives in a biological context. This includes:
Enzyme Inhibition Studies: Screening derivatives against a wide range of enzymes implicated in various diseases. For instance, derivatives of 8-hydroxyquinoline (B1678124) have been investigated for their antibacterial activity. nih.gov
Receptor Binding Assays: Evaluating the binding affinity of the compounds for different G-protein coupled receptors (GPCRs) and other cell surface receptors.
Nucleic Acid Interactions: Investigating the potential for these compounds to interact with DNA or RNA, which could have implications for anticancer or antiviral applications.
Metal Ion Chelation: Exploring the metal-chelating properties of derivatives, a characteristic of many quinoline-based compounds with therapeutic potential. nih.gov
Potential for Sustainable and Environmentally Benign Synthesis Approaches
In line with the growing emphasis on green chemistry, future research should aim to develop more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. This could involve:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, ethanol, or ionic liquids.
Catalyst-Free Reactions: Exploring reaction conditions that obviate the need for metal catalysts, which can be toxic and difficult to remove from the final product.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste.
Integration with High-Throughput Screening for New Research Leads
To accelerate the discovery of new applications for this compound derivatives, their synthesis should be integrated with high-throughput screening (HTS) platforms. nih.gov This will enable the rapid evaluation of large compound libraries for various biological activities or material properties.
Developing HTS-Compatible Assays: Designing and validating robust and miniaturized assays for a range of biological targets and material properties.
Automated Synthesis and Screening: Utilizing robotic platforms to automate the synthesis, purification, and screening of compound libraries, thereby increasing throughput and reducing manual labor.
Data Analysis and Hit Identification: Employing sophisticated data analysis tools to identify promising "hit" compounds from large screening datasets for further optimization.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel molecules with significant impact in medicine, materials science, and beyond.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-Chloro-8-methylquinolin-5-amine, and how can its purity be verified?
- Synthesis : While direct synthesis protocols for this compound are not explicitly documented in the evidence, quinoline derivatives are typically synthesized via Skraup, Doebner-Miller, or Friedländer reactions. Chlorination and methylation steps can be introduced using reagents like POCl₃ or methyl halides under controlled conditions.
- Purity Verification : Use thin-layer chromatography (TLC) for preliminary purity checks, followed by high-performance liquid chromatography (HPLC) with UV detection. Confirm molecular identity via -NMR and -NMR, comparing peak assignments with computational predictions (e.g., DFT calculations) .
Q. How should researchers characterize the molecular structure of this compound?
- Structural Analysis : Employ X-ray crystallography for definitive 3D structure elucidation. For solution-phase studies, combine -NMR (to identify aromatic protons and methyl groups) and -NMR (to confirm carbon environments). IR spectroscopy can validate functional groups (e.g., C-Cl stretching at ~550–850 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight and isotopic patterns .
Q. What safety precautions are advised when handling this compound given limited toxicological data?
- Handling : Assume acute toxicity based on structural analogs (e.g., isoquinolin-5-amine derivatives). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact and inhalation. Store in a cool, dry environment away from incompatible materials (strong oxidizers). Toxicity data gaps necessitate adherence to general lab safety protocols (e.g., emergency eyewash/shower access) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?
- Data Validation : Cross-reference experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts. Use deuterated solvents to eliminate solvent effects. For discrepancies, consider variable-temperature NMR to assess conformational dynamics. Validate purity via elemental analysis or X-ray crystallography to rule out impurities as error sources .
Q. What strategies are effective in studying the coordination chemistry of this compound with transition metals?
- Coordination Studies : Design ligand-metal binding experiments using metals like Pd(II), Cu(II), or Ru(II). Monitor complex formation via UV-Vis spectroscopy (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox behavior). Characterize complexes using X-ray crystallography or EXAFS for structural details. Compare stability constants with related quinoline ligands .
Q. How can the reactivity of this compound be systematically investigated under varying experimental conditions?
- Reactivity Profiling : Conduct kinetic studies under controlled pH, temperature, and solvent polarity. Use HPLC or GC-MS to track reaction intermediates/products. For nucleophilic substitution (Cl replacement), vary nucleophiles (e.g., amines, thiols) and monitor progress via -NMR. Computational modeling (e.g., transition state analysis) can predict regioselectivity .
Methodological Notes
- Experimental Design : Follow principles from and : define hypotheses, control variables (e.g., stoichiometry, solvent), and include replicates. Use factorial design for multi-condition studies .
- Data Presentation : Adhere to journal guidelines ( ): use IUPAC nomenclature, provide spectral data in supplementary materials, and avoid redundant tables/figures .
- Ethical Reporting : Disclose data limitations (e.g., lack of ecotoxicological profiles per ) and propose future studies to address gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
